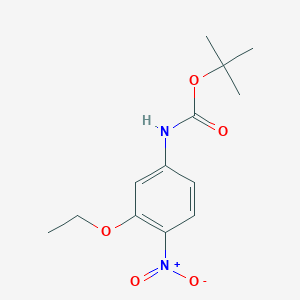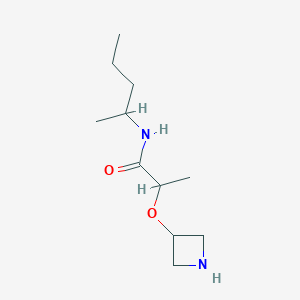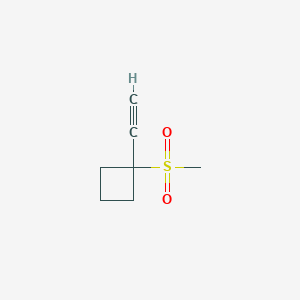
1-Ethynyl-1-methanesulfonylcyclobutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethynyl-1-methanesulfonylcyclobutane is an organic compound with the molecular formula C7H10O2S It features a cyclobutane ring substituted with an ethynyl group and a methanesulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethynyl-1-methanesulfonylcyclobutane typically involves the reaction of cyclobutane derivatives with ethynyl and methanesulfonyl reagents. One common method includes the use of ethynyl-substituted molecules reacting with copper ions in acetonitrile to form the desired product . Another approach involves the reaction of cyclobutane with methanesulfonyl chloride and a base to introduce the methanesulfonyl group, followed by the addition of an ethynyl group under appropriate conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethynyl-1-methanesulfonylcyclobutane undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form cyclobutane derivatives with different functional groups.
Substitution: The methanesulfonyl group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction can produce cyclobutane derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
1-Ethynyl-1-methanesulfonylcyclobutane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties .
Wirkmechanismus
The mechanism by which 1-Ethynyl-1-methanesulfonylcyclobutane exerts its effects involves interactions with molecular targets such as enzymes and proteins. The ethynyl group can participate in covalent bonding with active sites, while the methanesulfonyl group can enhance the compound’s reactivity and binding affinity. These interactions can modulate biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
1-Ethynyl-1-methylcyclobutane: Similar in structure but lacks the methanesulfonyl group.
Cyclobutane derivatives: Various cyclobutane compounds with different substituents can be compared based on their reactivity and applications.
Uniqueness: 1-Ethynyl-1-methanesulfonylcyclobutane is unique due to the presence of both the ethynyl and methanesulfonyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for diverse applications in research and industry.
Eigenschaften
Molekularformel |
C7H10O2S |
|---|---|
Molekulargewicht |
158.22 g/mol |
IUPAC-Name |
1-ethynyl-1-methylsulfonylcyclobutane |
InChI |
InChI=1S/C7H10O2S/c1-3-7(5-4-6-7)10(2,8)9/h1H,4-6H2,2H3 |
InChI-Schlüssel |
RNGIVOXDOYUBDS-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1(CCC1)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


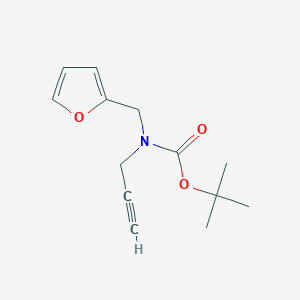
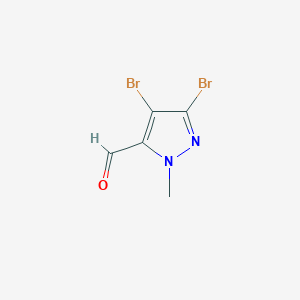
![1-Bromo-1-[(prop-2-en-1-yloxy)methyl]cyclopropane](/img/structure/B13506472.png)
aminehydrochloride](/img/structure/B13506476.png)
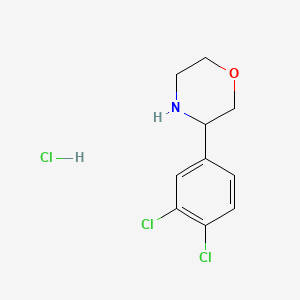

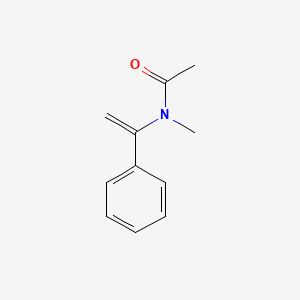
![Carbamic acid, [(2,3-dihydroxyphenyl)methyl]-, 1,1-dimethylethyl ester](/img/structure/B13506513.png)
![tert-butylN-{6-azabicyclo[3.2.1]octan-3-yl}carbamatehydrochloride](/img/structure/B13506517.png)
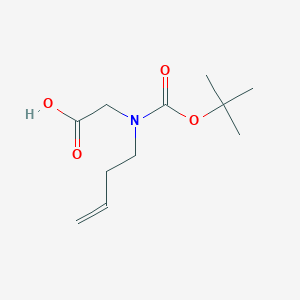
![9,9-Difluoro-3-azaspiro[5.5]undecane hydrochloride](/img/structure/B13506532.png)
